molecular formula C22H21ClF3N3O3 B11515482 3-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

3-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11515482
M. Wt: 467.9 g/mol
InChI Key: YZOKDNPLBRUGAI-UHFFFAOYSA-N
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Description

3-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring, a pyrrolidine-2,5-dione core, and both chlorophenyl and trifluoromethoxyphenyl substituents

Preparation Methods

The synthesis of 3-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone or aldehyde.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a chlorophenyl halide reacts with the piperazine intermediate.

    Formation of the Pyrrolidine-2,5-dione Core: This step involves cyclization reactions, often using reagents like phosgene or its derivatives.

    Introduction of the Trifluoromethoxyphenyl Group: This group is typically added through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and trifluoromethoxyphenyl sites, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and trifluoromethoxyphenyl groups may enhance the compound’s binding affinity and selectivity for these targets, leading to specific pharmacological effects.

Comparison with Similar Compounds

Similar compounds include:

    Cetirizine: A well-known antihistamine with a similar piperazine structure.

    Fluoxetine: An antidepressant that also features a trifluoromethoxy group.

    Chlorpromazine: An antipsychotic with a chlorophenyl group.

Compared to these compounds, 3-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is unique due to its combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C22H21ClF3N3O3

Molecular Weight

467.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H21ClF3N3O3/c23-16-3-1-15(2-4-16)14-27-9-11-28(12-10-27)19-13-20(30)29(21(19)31)17-5-7-18(8-6-17)32-22(24,25)26/h1-8,19H,9-14H2

InChI Key

YZOKDNPLBRUGAI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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